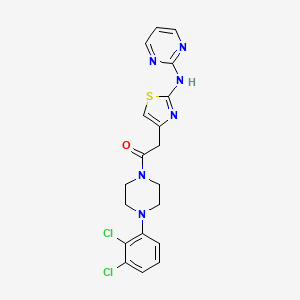
1-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C19H18Cl2N6OS and its molecular weight is 449.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 400.34 g/mol
Key Functional Groups:
- Piperazine ring
- Thiazole moiety
- Pyrimidine derivative
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The piperazine group is known for its role in modulating neurotransmitter systems, while the thiazole and pyrimidine components may contribute to its anticancer properties by targeting specific kinases and enzymes involved in cell proliferation and survival.
Key Mechanisms:
- Inhibition of PARP1 Activity:
- Antiproliferative Effects:
- In vitro assays have demonstrated that certain analogs of this compound show promising antiproliferative activity against various cancer cell lines, including breast and colorectal cancers. For instance, compounds derived from similar structures have shown IC50 values as low as 18 μM against human breast cancer cells .
Biological Activity Data
The following table summarizes the biological activity findings for this compound and its derivatives:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | HOP-92 (NSCLC) | 10 | Cytostatic activity |
| 2 | HCT-116 (Colorectal) | 40.87 | Antiproliferative |
| 3 | SK-BR-3 (Breast) | 46.14 | Antiproliferative |
| 4 | MCF7 (Breast) | 18 | PARP1 inhibition |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
In Vivo Studies:
- In animal models, derivatives similar to this compound have shown reduced tumor growth rates when administered alongside standard chemotherapy regimens. The combination therapy significantly enhanced survival rates compared to controls.
- Clinical Relevance:
属性
IUPAC Name |
1-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6OS/c20-14-3-1-4-15(17(14)21)26-7-9-27(10-8-26)16(28)11-13-12-29-19(24-13)25-18-22-5-2-6-23-18/h1-6,12H,7-11H2,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMVUBOGAXMLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














